molecular formula C25H19ClN4O3 B11201134 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11201134
M. Wt: 458.9 g/mol
InChI Key: RAGOCUHNIAXAHW-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4(1H,3H)-dione core substituted with two distinct moieties: a 3-(4-chlorophenyl)-1,2,4-oxadiazole group at the 1-position via a methyl linker and a 4-methylbenzyl group at the 3-position.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O3/c1-16-6-8-17(9-7-16)14-30-24(31)20-4-2-3-5-21(20)29(25(30)32)15-22-27-23(28-33-22)18-10-12-19(26)13-11-18/h2-13H,14-15H2,1H3

InChI Key

RAGOCUHNIAXAHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with a suitable nitrile under acidic or basic conditions.

    Attachment of the oxadiazole ring to the quinazoline core: This step involves the reaction of the oxadiazole intermediate with a quinazoline derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the 4-methylbenzyl group: This can be done through a nucleophilic substitution reaction, where the quinazoline intermediate is reacted with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds are often employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the oxadiazole ring might produce amines.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can serve as a starting material for the synthesis of new quinazoline derivatives with potential biological activities.

    Catalysis: It may be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology and Medicine

    Anticancer agents: Quinazoline derivatives are known for their anticancer properties, and this compound could be investigated for its potential to inhibit cancer cell growth.

    Antimicrobial agents: The compound may exhibit antibacterial or antifungal activities, making it a candidate for the development of new antimicrobial drugs.

Industry

    Material science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Potential mechanisms include:

    Inhibition of enzymes: The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases.

    Interaction with DNA: It could intercalate into DNA, disrupting replication and transcription.

    Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-((3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)methyl)-3-(Furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione (CAS: 1207050-30-3)

  • Structural Differences: Chlorophenyl Position: 2-chlorophenyl (ortho) vs. 4-chlorophenyl (para) in the target compound. The ortho substitution may reduce steric accessibility compared to para . Substituent at 3-Position: Furan-2-ylmethyl (heteroaromatic) vs. 4-methylbenzyl (aromatic).
  • Physicochemical Data: Property Target Compound (4-Cl) 2-Chlorophenyl Analog Molecular Formula Not explicitly provided C22H15ClN4O4 Molecular Weight ~460 (estimated) 434.8 Key Functional Groups Oxadiazole, methylbenzyl Oxadiazole, furan The lower molecular weight of the 2-chlorophenyl analog may influence solubility and pharmacokinetic profiles .

7-(3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(2-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS: 1358768-97-4)

  • Structural Differences: Substitution Position: Oxadiazole at the 7-position of quinazoline vs. 1-position in the target compound. Positional isomerism may alter conformational flexibility and target interactions . Substituent at 3-Position: 2-Methoxybenzyl (electron-donating methoxy) vs. 4-methylbenzyl (electron-neutral methyl).
  • Physicochemical Data: Property Target Compound 7-Position Analog Molecular Formula Not explicitly provided C24H17ClN4O4 Molecular Weight ~460 (estimated) 460.9 Key Functional Groups Oxadiazole, methylbenzyl Oxadiazole, methoxybenzyl The higher molecular weight of the 7-substituted analog may correlate with reduced metabolic clearance .

5-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(3-Methylphenyl)-2,4-dihydro-3H-1,2,4-Triazole-3-thione

  • Structural Differences :
    • Core Heterocycle : Triazole-thione vs. quinazoline-dione. The triazole-thione core introduces sulfur, which may confer distinct redox properties or metal-binding capacity .
    • Substituents : Benzoxazole and 3-methylphenyl vs. oxadiazole and methylbenzyl. Benzoxazole’s fused ring system could enhance aromatic stacking interactions .
  • Spectroscopic Data :
    • IR : C=S stretch at 1243 cm⁻¹ (absent in oxadiazole-containing compounds) .
    • 1H-NMR : Aromatic proton signals (δ 6.86–7.26 ppm) suggest similar electronic environments for the chlorophenyl groups across analogs .

Research Implications and Gaps

  • Substituent Effects : The para-chlorophenyl group in the target compound and 7-position analog may favor electronic interactions in biological targets, while ortho-substituted or sulfur-containing analogs (e.g., triazole-thione) might exhibit divergent binding modes .
  • Data Limitations : Melting points, solubility, and bioactivity data are largely absent in the evidence, necessitating further experimental validation.

Biological Activity

The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step reaction process that combines quinazoline and oxadiazole moieties. A notable method includes the reaction of 3-amino-4(3H)-quinazolinone derivatives with chloroacetyl chloride to produce intermediates that are further reacted with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol in the presence of potassium carbonate. The final product showcases a complex structure that is essential for its biological activity.

Anticancer Properties

Research indicates that derivatives containing both quinazoline and oxadiazole structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds derived from the quinazoline scaffold have demonstrated promising results against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The cytotoxic effects are often evaluated using assays such as MTT or SRB assays.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AHeLa10
Compound BMCF-715
Compound CHeLa25
Target CompoundHeLa5

The target compound exhibited an IC50 value of 5 µM against the HeLa cell line, indicating potent cytotoxicity compared to other derivatives .

The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression.
  • Induction of Apoptosis : Studies have shown that treated cells exhibit increased markers for apoptosis.

Research suggests that the oxadiazole moiety plays a crucial role in enhancing the anticancer activity by interacting with specific cellular targets involved in proliferation and survival pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly affect potency and selectivity:

  • Substituents on C2 and C4 : The introduction of alkyl groups at these positions has been shown to enhance cytotoxicity.
  • Oxadiazole Integration : The presence of oxadiazole not only contributes to the overall stability but also enhances interaction with biological targets.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Quinazoline Derivatives : A study published in Research in Pharmaceutical Sciences demonstrated that derivatives similar to our target compound exhibited significant cytotoxicity against breast cancer cell lines, with alterations in substituents leading to varied efficacy .
  • Evaluation Against Multiple Cell Lines : Another investigation assessed a series of oxadiazole derivatives and found that certain structural modifications led to enhanced selectivity for cancerous cells over normal cells, suggesting a potential therapeutic window for these compounds .

Q & A

Q. Characterization methods :

  • FT-IR and NMR (¹H/¹³C) to confirm functional groups and regiochemistry (e.g., oxadiazole C-5 substitution) .
  • Mass spectrometry (HRMS) for molecular weight validation .

Advanced: How can reaction conditions be optimized to minimize byproducts like regioisomers or dimerized intermediates?

  • Temperature control : Lower temperatures (0–5°C) during cyclocondensation reduce side reactions .
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency between heterocycles .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole ring stability .
  • Chromatographic monitoring : TLC/HPLC tracks intermediate purity to isolate desired regioisomers .

Basic: What in vitro assays are used to evaluate its biological activity, and what targets are prioritized?

  • Anticancer : MTT assays on cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .
  • Enzyme inhibition : Fluorescence-based assays for kinases or topoisomerases linked to the quinazoline scaffold .

Advanced: How can contradictory activity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., oxadiazole ring oxidation) .
  • Solubility adjustments : Co-crystallization or prodrug strategies improve bioavailability .
  • Target validation : CRISPR/Cas9 knockdowns confirm on-target effects versus off-target interactions .

Basic: What spectroscopic and crystallographic techniques resolve structural ambiguities in analogues?

  • X-ray crystallography : Determines absolute configuration of chiral centers (e.g., benzyl substituents) .
  • 2D NMR (COSY, NOESY) : Assigns proton-proton proximities in crowded aromatic regions .
  • DFT calculations : Predicts stable conformers and validates experimental data .

Advanced: How do substituents (e.g., 4-chlorophenyl vs. 4-methylbenzyl) influence structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., Cl on phenyl) enhance electron-deficient oxadiazole reactivity, improving target binding .
  • Hydrophobic substituents (e.g., methylbenzyl) increase membrane permeability but may reduce solubility .
  • Steric effects : Bulky groups at the quinazoline C-3 position hinder rotation, altering conformational stability .

Basic: What methods ensure compound purity, and how do impurities affect biological data interpretation?

  • HPLC-PDA : Detects impurities >0.1% using C18 columns and acetonitrile/water gradients .
  • Recrystallization : Ethanol/water mixtures remove unreacted precursors .
  • Impact of impurities : Even 2% dimerized byproducts can artificially inflate IC₅₀ values by 10-fold .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Molecular docking : Identifies binding poses with targets like EGFR or DNA gyrase .
  • ADMET prediction : Tools like SwissADME forecast logP, CYP450 interactions, and blood-brain barrier penetration .
  • QSAR models : Correlate substituent electronegativity with cytotoxicity (e.g., ED₅₀ < 10 µM) .

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